

# Spectroscopic Data of 4,5-Dihydrofuran-3-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Dihydrofuran-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Dihydrofuran-3-carboxylic acid** ( $C_5H_6O_3$ , Mol. Wt.: 114.10 g/mol ).<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **4,5-Dihydrofuran-3-carboxylic acid**, the following data is predicted based on established principles of spectroscopy and analysis of similar chemical structures.

### Table 1: Predicted $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~11-13	Singlet (broad)	1H	-COOH
~7.5	Singlet	1H	=CH-
~4.5	Triplet	2H	-O-CH <sub>2</sub> -
~2.9	Triplet	2H	-CH <sub>2</sub> -C=

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~170	Quaternary	-COOH
~150	Quaternary	=C-COOH
~120	Tertiary	=CH-
~70	Secondary	-O-CH <sub>2</sub> -
~30	Secondary	-CH <sub>2</sub> -C=

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic Acid
1680-1710	Strong	C=O stretch	Carboxylic Acid
1640-1680	Medium	C=C stretch	Alkene
1210-1320	Strong	C-O stretch	Carboxylic Acid
1000-1100	Strong	C-O stretch	Dihydrofuran ring

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity (%)	Possible Fragment
114	100	[M] <sup>+</sup> (Molecular Ion)
97	Moderate	[M-OH] <sup>+</sup>
85	Moderate	[M-CHO] <sup>+</sup>
69	High	[M-COOH] <sup>+</sup>
45	Moderate	[COOH] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for **4,5-Dihydrofuran-3-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **4,5-Dihydrofuran-3-carboxylic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.[\[2\]](#)
- Transfer the solution to a standard 5 mm NMR tube.

### 2. <sup>1</sup>H NMR Spectroscopy:

- The <sup>1</sup>H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[\[3\]](#)
- Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[\[4\]](#)

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence.[\[5\]](#)[\[6\]](#)
- A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[5\]](#)[\[6\]](#)
- A wider spectral width is used compared to  $^1\text{H}$  NMR.
- Chemical shifts are referenced to the deuterated solvent signal (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).[\[3\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### 1. Sample Preparation:

- For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[\[7\]](#)
- Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

### 2. Data Acquisition:

- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[\[8\]](#)
- The sample is then placed in the instrument, and the sample spectrum is recorded.
- The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .[\[9\]](#)
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

### 1. Sample Preparation:

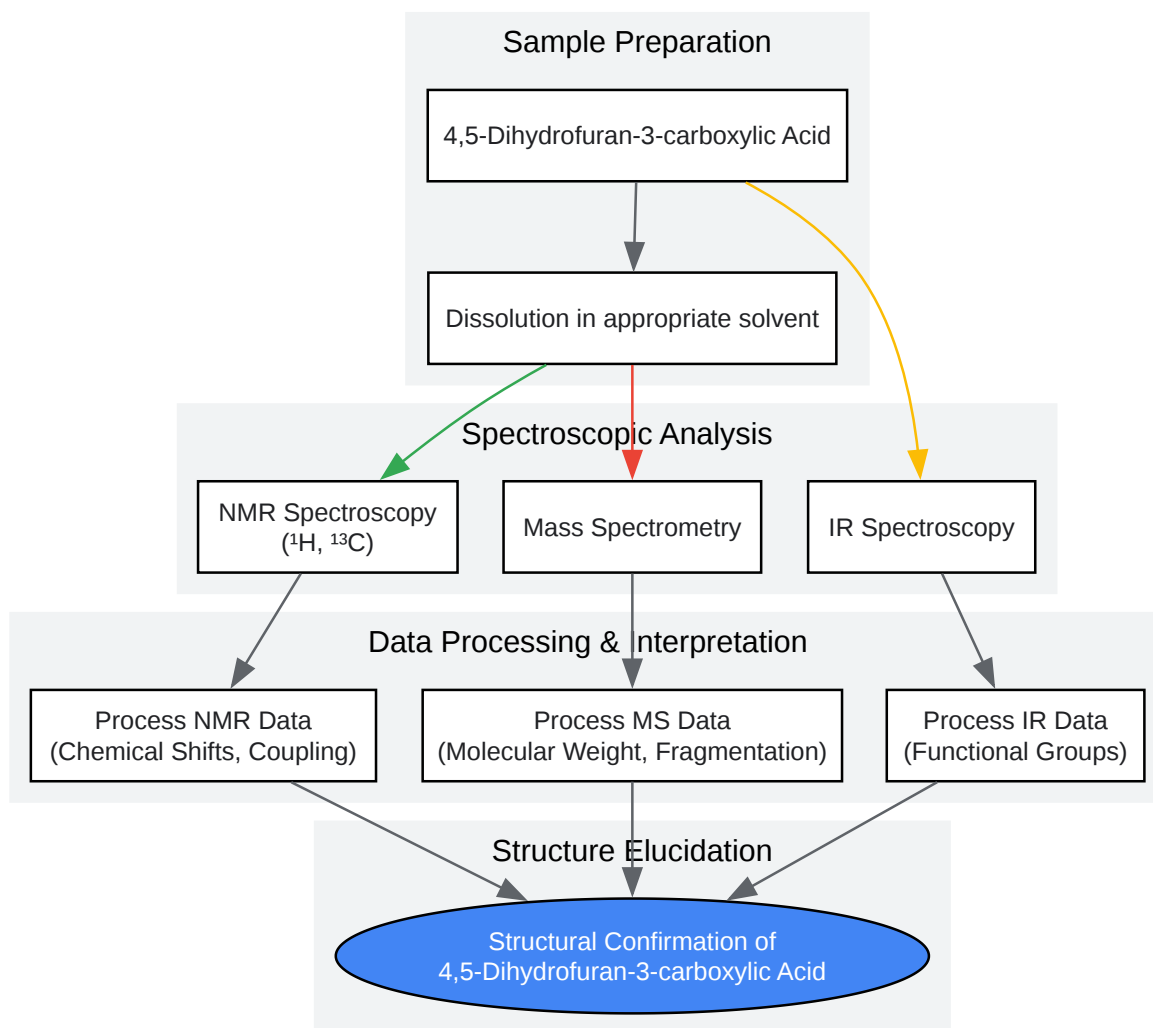
- The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]
- The solution is then further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range.[10]

## 2. Data Acquisition:

- The most common ionization technique for this type of molecule is Electrospray Ionization (ESI), which can be run in either positive or negative ion mode.[11] Electron Impact (EI) ionization can also be used.[12]
- The sample solution is introduced into the mass spectrometer, where it is ionized.
- The ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.[12]
- The resulting mass spectrum plots the relative abundance of ions versus their  $m/z$  values.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4,5-Dihydrofuran-3-carboxylic acid**.



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